An In-depth Technical Guide to 5-Chloro-2-methoxyphenol (CAS: 3743-23-5) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 5-Chloro-2-methoxyphenol (CAS: 3743-23-5) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-2-methoxyphenol, a substituted phenolic compound with significant potential as a building block in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, explore rational synthetic approaches, analyze its spectroscopic signature, and discuss its applications, drawing upon established principles of drug design and organic synthesis.
Physicochemical and Structural Characteristics
5-Chloro-2-methoxyphenol, also known as 5-chloroguaiacol, is a halogenated derivative of guaiacol. Its chemical structure features a phenol ring substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are of interest in the design of bioactive molecules.
Table 1: Physicochemical Properties of 5-Chloro-2-methoxyphenol [1][2]
| Property | Value |
| CAS Number | 3743-23-5 |
| Molecular Formula | C₇H₇ClO₂ |
| Molecular Weight | 158.58 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Boiling Point | 237.7 °C at 760 mmHg |
| Melting Point | 56-59 °C |
| Density | 1.28 g/cm³ |
| Solubility | Soluble in various organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. |
The presence of both a chloro and a methoxy group on the aromatic ring significantly influences its reactivity and potential for intermolecular interactions within a biological target. The chloro group, being electron-withdrawing, and the methoxy group, being electron-donating, create a unique electronic profile on the aromatic ring, which can be exploited in drug design to modulate binding affinity and pharmacokinetic properties.[3]
Synthesis of 5-Chloro-2-methoxyphenol: A Proposed Protocol
A common and efficient method for the synthesis of 5-Chloro-2-methoxyphenol is the electrophilic chlorination of guaiacol (2-methoxyphenol). Sulfuryl chloride (SO₂Cl₂) is a suitable chlorinating agent for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl and methoxy groups direct the incoming electrophile. The following is a proposed, detailed experimental protocol based on established chemical principles.
Experimental Protocol: Synthesis of 5-Chloro-2-methoxyphenol
Materials:
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Guaiacol (2-methoxyphenol)
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Sulfuryl chloride (SO₂Cl₂)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve guaiacol (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
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Addition of Chlorinating Agent: Under constant stirring, add sulfuryl chloride (1.0-1.1 equivalents) dropwise to the cooled solution via a dropping funnel. The addition should be slow to control the reaction temperature and minimize side product formation.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
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Workup: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Chloro-2-methoxyphenol as a solid.
Diagram 1: Proposed Synthesis of 5-Chloro-2-methoxyphenol
Caption: Proposed synthesis of 5-Chloro-2-methoxyphenol via electrophilic chlorination of guaiacol.
Spectroscopic Analysis
The structural confirmation of 5-Chloro-2-methoxyphenol is achieved through a combination of spectroscopic techniques. Below are the predicted spectral data and their interpretations.
¹H NMR Spectroscopy (Predicted)
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~3.9 ppm (s, 3H): This singlet corresponds to the three protons of the methoxy (-OCH₃) group.
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~5.8 ppm (br s, 1H): This broad singlet is attributed to the phenolic hydroxyl (-OH) proton. The broadness is due to hydrogen bonding and exchange.
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~6.8-7.0 ppm (m, 3H): This multiplet represents the three aromatic protons. The substitution pattern will lead to distinct splitting patterns that can be further resolved in a high-resolution spectrum.
¹³C NMR Spectroscopy (Predicted)
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~56 ppm: The carbon of the methoxy group (-OCH₃).
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~110-150 ppm: This region will contain the signals for the six aromatic carbons. The carbons attached to the electronegative oxygen and chlorine atoms will be shifted downfield. The specific shifts can be predicted using computational models.
Infrared (IR) Spectroscopy (Predicted)
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~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.
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~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
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~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methoxy group.
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~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.
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~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
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~1050 cm⁻¹: Symmetric C-O-C stretching.
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~800-700 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158 and a characteristic M+2 peak at m/z 160 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom. Common fragmentation patterns would involve the loss of a methyl group (-CH₃) from the methoxy moiety and the loss of a chlorine atom (-Cl).
Applications in Drug Discovery and Medicinal Chemistry
5-Chloro-2-methoxyphenol serves as a valuable scaffold in drug discovery due to the versatile reactivity of its functional groups and the advantageous physicochemical properties imparted by the chloro and methoxy substituents.
Rationale for Use in Drug Design
The chloro and methoxy groups are frequently employed in medicinal chemistry to fine-tune the properties of lead compounds.[3]
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Chloro Group: The chlorine atom can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target. Its lipophilicity can also improve membrane permeability.
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Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence can block metabolic oxidation at that position, thereby improving the metabolic stability of a drug candidate.
The combination of these two groups in 5-Chloro-2-methoxyphenol provides a platform to explore these interactions in a systematic manner.
Building Block for Bioactive Molecules
The phenolic hydroxyl group and the aromatic ring of 5-Chloro-2-methoxyphenol are amenable to a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.
Diagram 2: Potential Derivatization of 5-Chloro-2-methoxyphenol
Caption: Potential synthetic transformations of 5-Chloro-2-methoxyphenol for library synthesis.
Derivatives of closely related structures have shown promise in various therapeutic areas. For instance, compounds derived from 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have demonstrated anti-cancer activity.[4] This suggests that 5-Chloro-2-methoxyphenol could be a key starting material for the synthesis of novel anti-proliferative agents.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-2-methoxyphenol.
Table 2: GHS Hazard Information [1]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
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Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
5-Chloro-2-methoxyphenol is a versatile and valuable building block for researchers and drug development professionals. Its unique combination of functional groups offers a strategic advantage in the design and synthesis of novel bioactive compounds. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective utilization in the pursuit of new therapeutic agents. This guide provides a foundational understanding to facilitate its application in the laboratory.
References
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PubChem. (n.d.). 5-chloro-2-methoxyphenol. Retrieved from [Link]
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Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]
- Al-Omair, M. A., et al. (2025). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.
- Chubb, F. L., & Eric, L. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide (U.S. Patent No. 3,965,173). U.S.
- Kharasch, M. S., & Brown, H. C. (1942). Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid (U.S. Patent No. 2,302,228). U.S.
- Zeng, X., et al. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(18), 2391-2396.
- Kamadatu, L., & Santoso, M. (n.d.).
- Orlo, D., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1845.
